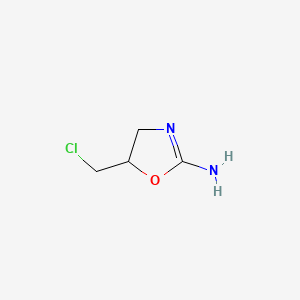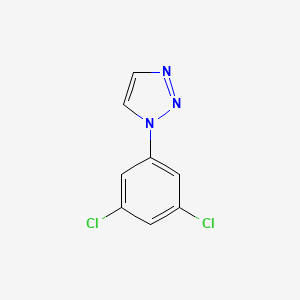![molecular formula C11H9ClN4S B15214255 3-(5-Chlorothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine CAS No. 825630-62-4](/img/structure/B15214255.png)
3-(5-Chlorothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chlorothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that features a unique combination of a chlorinated thiophene ring and an imidazo[1,2-a]pyrazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Imidazo[1,2-a]pyrazine Core: This core structure is synthesized through a cyclization reaction involving a pyrazine derivative and an imidazole derivative.
Coupling Reaction: The chlorinated thiophene ring is then coupled with the imidazo[1,2-a]pyrazine core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Chlorination: Using continuous flow reactors for the chlorination of the thiophene ring.
Automated Cyclization: Employing automated systems for the cyclization of the pyrazine and imidazole derivatives.
High-Throughput Coupling: Utilizing high-throughput reactors for the palladium-catalyzed cross-coupling reaction.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Chlorothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-Chlorothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Chemistry: It serves as a building block for the synthesis of more complex molecules used in various industrial applications.
Wirkmechanismus
The mechanism of action of 3-(5-Chlorothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-Bromothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine
- 3-(5-Fluorothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine
- 3-(5-Methylthiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine
Uniqueness
3-(5-Chlorothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and interaction with biological targets. This chlorinated derivative may exhibit different pharmacokinetic and pharmacodynamic properties compared to its brominated, fluorinated, or methylated counterparts.
Eigenschaften
CAS-Nummer |
825630-62-4 |
|---|---|
Molekularformel |
C11H9ClN4S |
Molekulargewicht |
264.73 g/mol |
IUPAC-Name |
3-(5-chlorothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C11H9ClN4S/c1-13-10-11-15-6-7(16(11)5-4-14-10)8-2-3-9(12)17-8/h2-6H,1H3,(H,13,14) |
InChI-Schlüssel |
VYIQVKLVHVVQLW-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=C(S3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B15214174.png)
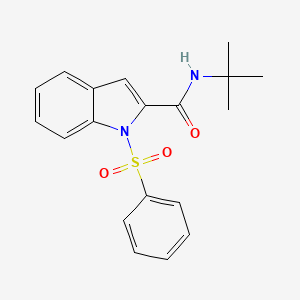
![6-Amino-4-[(3-chloro-4-fluorophenyl)sulfanyl]quinoline-3-carbonitrile](/img/structure/B15214185.png)
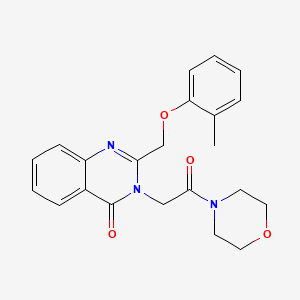
![3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl benzoate;oxalic acid](/img/structure/B15214203.png)

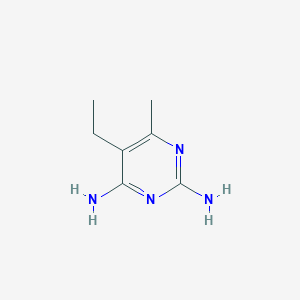
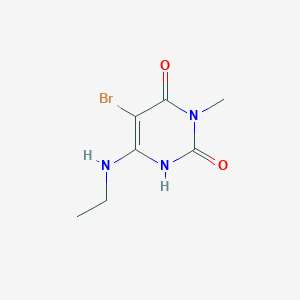
![2-[(4-Fluoro-2-iodophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B15214237.png)
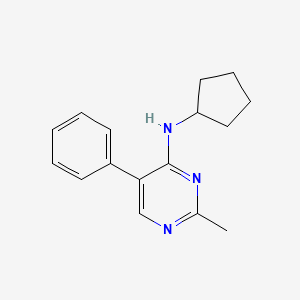
![3-(4-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B15214251.png)

